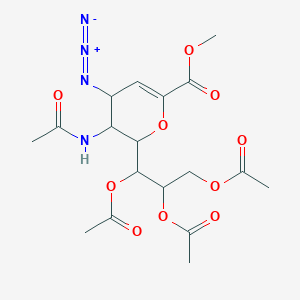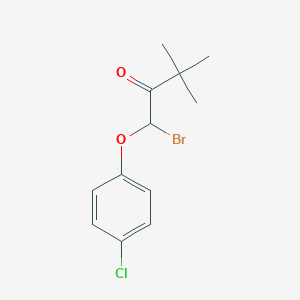![molecular formula C12H16BrNO2 B8564201 tert-butyl 2-[(4-bromophenyl)amino]acetate](/img/structure/B8564201.png)
tert-butyl 2-[(4-bromophenyl)amino]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 2-[(4-bromophenyl)amino]acetate is an organic compound that features a tert-butyl ester group and a brominated phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl [(4-bromophenyl)amino]acetate typically involves the reaction of tert-butyl bromoacetate with 4-bromoaniline. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or acetonitrile .
Industrial Production Methods
While specific industrial production methods for tert-butyl [(4-bromophenyl)amino]acetate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
tert-butyl 2-[(4-bromophenyl)amino]acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to remove the bromine atom, yielding a phenylaminoacetate derivative.
Oxidation: Oxidative conditions can modify the phenyl ring or the amino group, leading to different oxidation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic Substitution: Substituted phenylaminoacetates.
Reduction: Phenylaminoacetate derivatives.
Oxidation: Oxidized phenylaminoacetates with modified functional groups.
Applications De Recherche Scientifique
tert-butyl 2-[(4-bromophenyl)amino]acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of tert-butyl [(4-bromophenyl)amino]acetate involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. Additionally, the ester group can undergo hydrolysis, releasing the active aminoacetate moiety, which can interact with biological pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tert-butyl 4-aminobenzoate: Similar structure but lacks the bromine atom.
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a piperidine ring instead of a phenyl ring.
Uniqueness
tert-butyl 2-[(4-bromophenyl)amino]acetate is unique due to the presence of the bromine atom, which can significantly alter its reactivity and interactions compared to non-brominated analogs. This makes it a valuable compound for specific synthetic and biological applications .
Propriétés
Formule moléculaire |
C12H16BrNO2 |
|---|---|
Poids moléculaire |
286.16 g/mol |
Nom IUPAC |
tert-butyl 2-(4-bromoanilino)acetate |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)8-14-10-6-4-9(13)5-7-10/h4-7,14H,8H2,1-3H3 |
Clé InChI |
XGIGOOOKJMEROH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)CNC1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 3-{4-[(6-hydroxyhexyl)oxy]phenyl}prop-2-enoate](/img/structure/B8564147.png)




![4-N-(3-bromophenyl)pyrido[2,3-d]pyrimidine-4,7-diamine](/img/structure/B8564180.png)



![4-(2,4-Diaminopyrido[3,2-d]pyrimidin-6(5H)-ylidene)-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B8564215.png)
